ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The compound’s structure features an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle recognized for its significance in medicinal chemistry .
Preparation Methods
The synthesis of ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis .
Chemical Reactions Analysis
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Scientific Research Applications
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. For instance, similar compounds like zolpidem exert their effects by binding to γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The exact molecular targets and pathways for this compound may vary depending on its specific biological activity.
Comparison with Similar Compounds
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-15(14-9-7-12(2)8-10-14)19-16-13(3)6-5-11-21(16)17/h5-11H,4H2,1-3H3,(H,20,22) |
InChI Key |
JBHSFNHOSUBTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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